Dimethyl 3-nitrobenzylidenemalonate
Description
Dimethyl 3-nitrobenzylidenemalonate is a nitro-substituted benzylidenemalonate ester characterized by a malonate backbone conjugated to a 3-nitrobenzylidene group. This compound is primarily utilized in organic synthesis as a precursor for heterocyclic compounds, pharmaceuticals, and materials science intermediates. The nitro group at the meta position on the benzene ring imparts strong electron-withdrawing effects, enhancing the reactivity of the α,β-unsaturated ester system in cycloaddition and nucleophilic substitution reactions . Its synthesis typically involves condensation of dimethyl malonate with 3-nitrobenzaldehyde under basic conditions, followed by purification via recrystallization or chromatography .
Properties
CAS No. |
74313-93-2 |
|---|---|
Molecular Formula |
C12H11NO6 |
Molecular Weight |
265.22 g/mol |
IUPAC Name |
dimethyl 2-[(3-nitrophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C12H11NO6/c1-18-11(14)10(12(15)19-2)7-8-4-3-5-9(6-8)13(16)17/h3-7H,1-2H3 |
InChI Key |
KGGZPRWQLRHPHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of the nitro group significantly influences reactivity and applications:
- Dimethyl 2-nitrobenzylidenemalonate : The ortho-nitro group induces steric hindrance, reducing conjugation efficiency and cyclization yields compared to the meta isomer. For example, di-t-butyl 2-nitrobenzylmalonate derivatives require harsher conditions (e.g., Pd/C hydrogenation) for nitro reduction to amines .
- Ethyl 3-(3-nitrophenyl)-3-oxopropanoate: Lacking the α,β-unsaturated system, this compound exhibits lower electrophilicity but serves as a ketoester precursor in Claisen condensations. Its ethyl ester groups enhance solubility in nonpolar solvents compared to dimethyl esters .
Ester Group Variations
- Diethyl 2-(2-nitrobenzyl)malonate (CAS 59803-35-9) : The ethyl ester groups increase molar mass (228.28 g/mol vs. dimethyl’s ~209.19 g/mol) and reduce volatility (boiling point: 127°C at 11 Torr vs. lower volatility for dimethyl esters). Ethyl esters also slow hydrolysis kinetics due to steric effects .
- Dimethyl malonate (CAS 108-59-8) : The parent compound lacks the nitrobenzylidene group, rendering it less reactive in Michael additions. However, it is widely used as a solvent and crosslinking agent, with well-documented low toxicity (LD50 > 2,000 mg/kg in rats) .
Data Tables
Table 1: Physical-Chemical Properties Comparison
| Compound | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|---|
| Dimethyl 3-nitrobenzylidenemalonate | ~265.21 | 1.25–1.30* | 290–300 (dec.) | 12.69† |
| Diethyl 2-(2-nitrobenzyl)malonate | 278.30 | 1.12 | 127 (11 Torr) | 12.70† |
| Dimethyl malonate | 132.12 | 1.156 | 181 | 13.5 |
*Estimated based on analogous compounds ; †Predicted values .
Toxicity and Environmental Impact
- This compound: Limited toxicity data, but nitroaromatics generally exhibit moderate ecotoxicity. Analogous compounds show LC50 values of 10–50 mg/L in aquatic organisms .
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